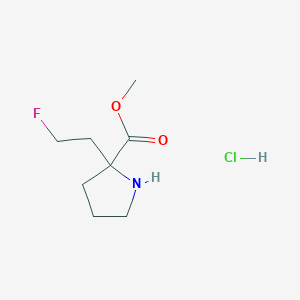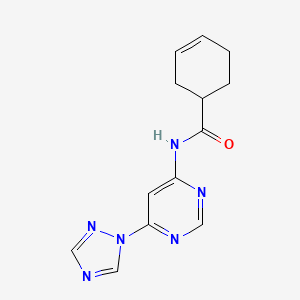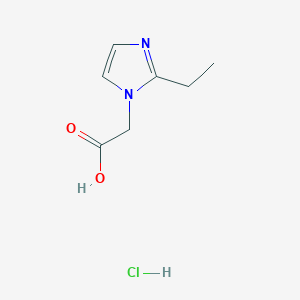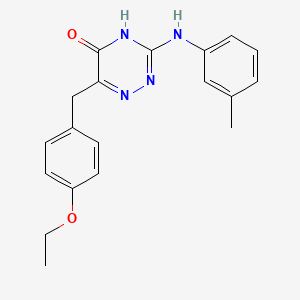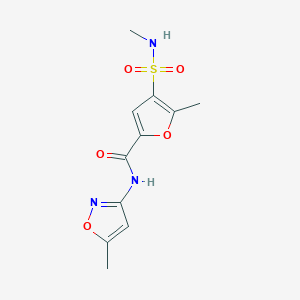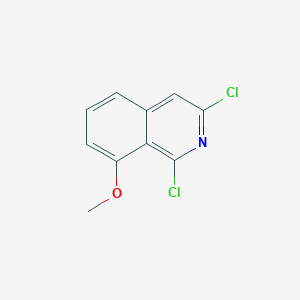
1,3-Dichloro-8-methoxyisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-8-methoxyisoquinoline is a chemical compound with the molecular formula C10H7Cl2NO . It has a molecular weight of 228.08 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7Cl2NO/c1-14-7-4-2-3-6-5-8(11)13-10(12)9(6)7/h2-5H,1H3 . This indicates the specific arrangement of atoms in the molecule.It has a storage temperature of 4 degrees Celsius . More detailed physical and chemical properties were not found in the available resources.
Wissenschaftliche Forschungsanwendungen
Chemosensors for Metal Ions
Research has shown that certain quinoline derivatives, such as 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, can selectively respond to specific metal ions like Cd²⁺ over other tested metal ions, indicating potential applications in environmental monitoring and food safety. This compound exhibits a large increase in fluorescence upon binding with Cd²⁺, which could be useful in measuring Cd²⁺ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Antitumor Activity
Methoxy-substituted isoquinoline derivatives have been investigated for their ability to inhibit tubulin polymerization, a critical mechanism for antitumor activity. Derivatives like 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole have shown potent cytostatic activity in human breast cancer cells, disrupting microtubule assembly in a manner similar to colchicine (Gastpar et al., 1998).
Corrosion Inhibition
Quinoline derivatives have also been studied for their corrosion inhibition properties. For example, Schiff bases derived from quinazoline compounds have demonstrated significant inhibition of mild steel corrosion in hydrochloric acid solutions, acting as mixed-type inhibitors and suggesting applications in metal protection and preservation (Khan et al., 2017).
Synthetic Applications
Isoquinoline derivatives have been explored for their synthetic utility, including the synthesis of complex organic molecules. Studies on the functionalization of tetrahydroisoquinolines under iron and copper catalysis have highlighted efficient methods for producing 1-(3-indolyl)-tetrahydroisoquinolines, which could have implications in pharmaceutical synthesis and materials science (Ghobrial et al., 2011).
Safety and Hazards
The safety information for 1,3-Dichloro-8-methoxyisoquinoline indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
While specific future directions for 1,3-Dichloro-8-methoxyisoquinoline are not mentioned in the available resources, it’s worth noting that compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
Eigenschaften
IUPAC Name |
1,3-dichloro-8-methoxyisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-7-4-2-3-6-5-8(11)13-10(12)9(6)7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMYKEVJZZGZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=NC(=C21)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethynyl-7-oxaspiro[3.5]nonan-2-amine;hydrochloride](/img/structure/B2915460.png)
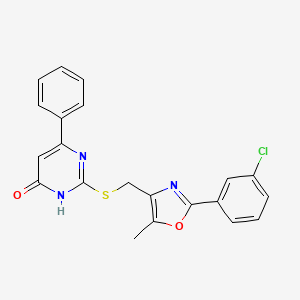
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2915464.png)
![1-{[1-(3,4-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2915465.png)
![N-(2,5-dimethylphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2915467.png)

![2-(4-oxo-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butyl)isoindoline-1,3-dione](/img/structure/B2915470.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2915471.png)
![3-(4-Fluorophenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2915472.png)
